molecular formula C16H13Br2N3O3 B1683308 WHI-P97 CAS No. 211555-05-4

WHI-P97

Cat. No.: B1683308
CAS No.: 211555-05-4
M. Wt: 455.10 g/mol
InChI Key: YVCXQRVVNQMZEI-UHFFFAOYSA-N
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Preparation Methods

WHI-P97 can be synthesized through a series of chemical reactions involving the introduction of bromine atoms and hydroxyl groups to a quinazoline scaffold. The synthetic route typically involves the following steps:

    Formation of the quinazoline core: This involves the condensation of appropriate aniline derivatives with formamide or formic acid.

    Bromination: Introduction of bromine atoms at specific positions on the phenyl ring.

    Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.

Chemical Reactions Analysis

WHI-P97 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups on the molecule.

    Substitution: Various substitution reactions can be performed to introduce different functional groups onto the quinazoline scaffold.

Common reagents used in these reactions include bromine, hydroxylating agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

WHI-P97 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Janus kinase 3 and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of Janus kinase 3 in cellular signaling and immune responses.

    Medicine: Investigated for its potential therapeutic applications in treating allergic asthma and other inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting Janus kinase 3 and related pathways

Mechanism of Action

WHI-P97 exerts its effects by selectively inhibiting Janus kinase 3. This inhibition prevents the translocation of 5-lipoxygenase from the nucleoplasm to the nuclear membrane, thereby blocking the synthesis of leukotrienes, which are inflammatory mediators. The molecular targets of this compound include Janus kinase 3 and 5-lipoxygenase .

Comparison with Similar Compounds

WHI-P97 is unique in its specific inhibition of Janus kinase 3. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific functional groups and inhibitory activities.

Properties

IUPAC Name

2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXQRVVNQMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274408
Record name WHI-P97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211555-05-4
Record name WHI-P97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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